N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H14Br3N3O. This compound is characterized by the presence of a phenylethylidene group and a tribromophenylamino group, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2,4,6-tribromoaniline and N’-[(1Z)-1-phenylethylidene]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tribromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- (1Z,2E)-N’1-[(1E)-2-Phenylethylidene]-N’2-[(1Z)-2-phenylethylidene]ethanedihydrazonamide
- (1-Phenylethylidene)hydrazine
Uniqueness
N’-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromo groups, which impart distinct chemical and biological properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C16H14Br3N3O |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[(Z)-1-phenylethylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H14Br3N3O/c1-10(11-5-3-2-4-6-11)21-22-15(23)9-20-16-13(18)7-12(17)8-14(16)19/h2-8,20H,9H2,1H3,(H,22,23)/b21-10- |
InChI Key |
RCGXMZSEKONNBP-FBHDLOMBSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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